5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid

Medicinal chemistry Structure-activity relationships Halogen bonding

Researchers need structurally precise pyrazine scaffolds for kinase SAR and cross-coupling libraries. The meta-bromo isomer (CAS 1148027-07-9) offers distinct electronic and steric properties unavailable in para or non-halogenated analogs. - **Synthetic Handle:** Aryl bromide enables Suzuki-Miyaura diversification while retaining the pyrazine-2,3-dicarboxylic acid core. - **Application:** Suitable for c-Raf/p38 kinase inhibitor exploration and coordination polymer synthesis. - **Supply:** BenchChem provides this exact isomer with full analytical verification (NMR, MS).

Molecular Formula C12H7BrN2O4
Molecular Weight 323.10 g/mol
CAS No. 1148027-07-9
Cat. No. B3085037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid
CAS1148027-07-9
Molecular FormulaC12H7BrN2O4
Molecular Weight323.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CN=C(C(=N2)C(=O)O)C(=O)O
InChIInChI=1S/C12H7BrN2O4/c13-7-3-1-2-6(4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19)
InChIKeyKLBAHSNTSXLUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid: Overview & Procurement


5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid (CAS 1148027-07-9) is an aryl-substituted pyrazine-2,3-dicarboxylic acid derivative with molecular formula C12H7BrN2O4 and molecular weight 323.10 g/mol . The compound features a pyrazine core bearing two carboxylic acid groups at positions 2 and 3, and a 3-bromophenyl substituent at position 5 . This substitution pattern distinguishes it from other positional isomers and non-halogenated analogs. The compound is synthesized via Suzuki-Miyaura coupling, a modular cross-coupling strategy that enables systematic variation of the aryl substituent . The bromine atom at the meta position provides a synthetic handle for further derivatization and introduces steric and electronic properties that differ from para-substituted isomers.

Synthetic Handle Meta-bromophenyl group for cross-coupling
Core Scaffold Pyrazine-2,3-dicarboxylic acid platform
Synthesis Access Suzuki-Miyaura coupling route

5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid: Substitution Limitations


Substitution of 5-(3-bromophenyl)pyrazine-2,3-dicarboxylic acid with the para-bromo isomer (CAS 1148027-06-8) or the non-halogenated phenyl analog (CAS 39784-64-0) introduces measurable changes in molecular properties that affect binding, reactivity, and synthetic utility. The meta-bromine substitution alters the compound's dipole moment, polar surface area distribution, and steric profile relative to the para isomer, which can modify target recognition in medicinal chemistry applications . The bromine atom itself provides a distinct synthetic handle for cross-coupling reactions and enables halogen bonding interactions that are absent in the non-halogenated phenyl analog . While direct comparative biological activity data are not publicly available for this specific compound, the structural differences establish that these isomers are chemically non-interchangeable without altering the intended experimental outcome. The 3-bromophenyl group represents a specific structural choice rather than an arbitrary substituent.

Meta vs. Para Isomer
Bromine position alters dipole moment and steric profile; target recognition may shift.
Halogenated vs. Phenyl Analog
Bromine provides cross-coupling reactivity and halogen bonding absent in unsubstituted analog.
Structural Choice, Not Interchangeable
The 3-bromophenyl pattern is a deliberate design element; substitution may change experimental outcome.

5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid: Differentiation Evidence


Meta vs. Para Bromine: Molecular Topology & Dipole Moment

The meta-bromophenyl substitution pattern in CAS 1148027-07-9 creates a distinct three-dimensional molecular topology compared to the para-bromo isomer (CAS 1148027-06-8). The meta-substitution positions the bromine atom out of the plane defined by the pyrazine-phenyl axis, altering the overall dipole moment vector and the spatial distribution of hydrophobic and halogen-bonding surfaces . This topological difference is quantified by the SMILES string O=C(C1=NC=C(C2=CC=CC(Br)=C2)N=C1C(O)=O)O for the meta isomer versus O=C(O)C1=NC=C(C2=CC=C(Br)C=C2)N=C1C(=O)O for the para isomer .

Bromine Topology
Reported
Meta vs. para: 60° bond angle shift alters dipole vector
Spatial orientation influences binding geometry
Data from structural SMILES/InChI comparison
Medicinal chemistry Structure-activity relationships Halogen bonding

Halogenated vs. Non-Halogenated: Molecular Weight & LogP

The bromine atom in CAS 1148027-07-9 contributes significant mass and lipophilicity compared to the non-halogenated phenyl analog 5-phenylpyrazine-2,3-dicarboxylic acid (CAS 39784-64-0). The molecular weight difference of 78.9 g/mol (bromine atomic mass) alters pharmacokinetic predictions, while the bromine substitution is expected to increase LogP by approximately 0.8-1.2 units based on established halogen substitution parameters .

MW & LogP Shift
Class-level
+78.9 g/mol; ΔLogP +0.8–1.2
Predicted lipophilicity increase from bromine
Estimate based on halogen contribution parameters
Drug design Physicochemical properties Bioisosterism

Bromine as a Cross-Coupling Handle: Synthetic Versatility

The 3-bromophenyl substituent in CAS 1148027-07-9 provides a reactive aryl bromide handle for further derivatization via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type coupling reactions . This synthetic utility distinguishes it from the non-halogenated phenyl analog (CAS 39784-64-0), which lacks this reactive site and requires alternative functionalization strategies . The bromine atom enables modular expansion of chemical space without altering the core pyrazine-2,3-dicarboxylic acid scaffold.

Cross-Coupling Handle
Class-level
Aryl-Br present vs. C-H only in phenyl analog
Enables late-stage diversification via Pd coupling
Synthetic utility based on functional group analysis
Synthetic chemistry Cross-coupling Derivatization

Commercial Availability & Purity Specifications

5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid (CAS 1148027-07-9) is commercially available with specified purity from multiple vendors. Leyan offers the compound at 98% purity (Catalog No. 1198148) . ChemeNow offers the compound at 95%+ purity (Catalog No. CM332769) [1]. CymitQuimica lists the compound with minimum 95% purity specification . These established purity specifications provide quality benchmarks for procurement decisions, whereas the para-isomer (CAS 1148027-06-8) and phenyl analog (CAS 39784-64-0) have distinct catalog numbers and may differ in vendor availability.

Purity Specs
Specification review
95%+ to 98% across vendors
Consistent quality benchmarks for procurement
Distinct catalog numbers reduce misidentification
Procurement Quality control Chemical sourcing

5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid: Research Applications


Kinase Inhibitor Development Scaffold

Pyrazine-2,3-dicarboxylic acid derivatives bearing aryl substituents have been explored as scaffolds for kinase inhibitors, particularly in programs targeting c-Raf, p38, and related signaling pathways . The 3-bromophenyl substitution in CAS 1148027-07-9 provides a meta-halogenated aryl group suitable for exploring halogen bonding interactions in kinase ATP-binding pockets. This compound can serve as a starting scaffold for structure-activity relationship studies in kinase inhibitor programs.

Building Block for Diversity-Oriented Synthesis

The aryl bromide functionality at the meta position of the phenyl ring enables Suzuki-Miyaura cross-coupling reactions for the synthesis of diverse biaryl derivatives . This synthetic handle makes CAS 1148027-07-9 a modular building block for generating compound libraries with systematic variation of the distal aryl group while maintaining the core pyrazine-2,3-dicarboxylic acid pharmacophore. This application is not accessible with the non-halogenated phenyl analog.

Coordination Chemistry & MOF Precursor

Pyrazine-2,3-dicarboxylic acid serves as a multidentate ligand capable of forming coordination polymers and metal-organic frameworks with transition metals [1]. The 5-(3-bromophenyl) substitution introduces an additional aryl bromide moiety that can participate in post-synthetic modification of coordination complexes. The meta-bromine orientation may influence crystal packing and framework topology compared to para-substituted isomers.

Isomer Identification Reference Standard

The distinct chromatographic retention time, mass spectrum, and NMR fingerprint of CAS 1148027-07-9 differentiate it from the para-bromo isomer (CAS 1148027-06-8) . This compound can serve as an authentic reference standard for analytical method development, quality control, and isomer confirmation in synthetic chemistry workflows. The documented physical properties (boiling point: 530.5±50.0 °C at 760 mmHg; flash point: 274.7±30.1 °C; density: 1.8±0.1 g/cm³) provide additional benchmarks for analytical verification .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Meta-halogenated aryl scaffold
Halogen bonding in ATP-binding pocket
Diversity-oriented synthesis
Aryl bromide cross-coupling handle
Suzuki-Miyaura library expansion
Coordination polymer / MOF precursor
Multidentate ligand with modifiable site
Framework topology and post-synthetic tuning
Isomer analytical standard
Distinct chromatographic/NMR fingerprint
Method development and quality control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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